2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with the imidazopyridine moiety, which is present in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Compounds with the imidazopyridine moiety are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with the imidazopyridine moiety are known to have a wide range of applications in medicinal chemistry, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with the imidazopyridine moiety are known to have a wide range of applications in medicinal chemistry, suggesting they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-11-15-16(19-17-18-8-3-9-20(15)17)14-7-6-12-4-1-2-5-13(12)10-14/h3,6-11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULPJGYJWVEILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CC=NC4=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137802 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-54-5 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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